Ethyl crotonate

Übersicht

Beschreibung

Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂ . It is a clear, colorless liquid at room temperature and has a pungent odor. This compound is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters . It is also soluble in water and various organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl crotonate can be synthesized through the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of crotonaldehyde followed by esterification with ethanol. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form crotonic acid.

Reduction: It can be reduced to butyric acid using hydrogenation or zinc and sulfuric acid.

Substitution: this compound can react with halogens like chlorine or bromine to form 2,3-dihalobutyric acids.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, zinc, sulfuric acid.

Halogenation Agents: Chlorine, bromine.

Major Products Formed:

Oxidation: Crotonic acid.

Reduction: Butyric acid.

Halogenation: 2,3-dihalobutyric acids.

Wissenschaftliche Forschungsanwendungen

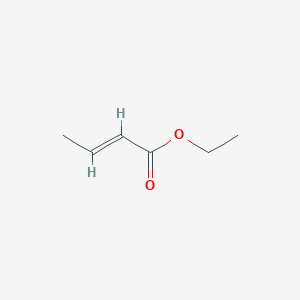

Chemical Properties and Structure

Ethyl crotonate is a colorless liquid at room temperature, known for its pungent odor and solubility in water. Its structure consists of a crotonate group, which contributes to its reactivity and utility in various chemical reactions.

Industrial Applications

Plasticizer for Acrylic Resins

this compound is widely used as a plasticizer for acrylic resins. It enhances the flexibility and durability of the resins, making them suitable for various applications in coatings, adhesives, and sealants. The incorporation of this compound allows for improved mechanical properties and processing characteristics of acrylic materials .

Solvent for Cellulose Esters

This compound serves as an effective solvent for cellulose esters, facilitating the formulation of coatings and films. Its ability to dissolve cellulose derivatives enhances the performance of products in the textile and packaging industries .

Research Applications

Nuclear Magnetic Resonance (NMR) Studies

this compound has been extensively studied using NMR spectroscopy to understand its molecular dynamics. Various NMR techniques, such as COSY and HMBC, have been employed to elucidate the coupling patterns between protons and carbons in its structure. For instance, the COSY spectrum reveals significant spin systems that aid in structural assignments .

Gas-Phase Oxidation Studies

Research has shown that this compound reacts with hydroxyl radicals (OH) and chlorine atoms (Cl) in gas-phase oxidation processes. Rate coefficients for these reactions have been determined, indicating that this compound undergoes rapid degradation in the atmosphere. This property is crucial for assessing its environmental impact and atmospheric chemistry .

Food Science Applications

Flavoring Agent

this compound is identified as a component contributing to the aroma of various fruits such as strawberries and guavas. Its use as a flavoring agent in food products capitalizes on its fruity notes, enhancing sensory experiences in consumer products .

Case Study 1: NMR Analysis

In a study conducted on this compound using benchtop NMR techniques, researchers recorded spectra that provided insights into proton relaxation times (T1 and T2). The findings illustrated how different proton environments influence relaxation dynamics, which are critical for understanding molecular interactions .

Case Study 2: Environmental Impact

A comprehensive analysis of this compound's reactivity with atmospheric oxidants demonstrated its potential role in atmospheric chemistry. The study quantified the lifetimes of this compound under typical atmospheric conditions, revealing that it could be rapidly removed from the atmosphere through reactions with OH radicals .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Industrial | Plasticizer for acrylic resins | Enhances flexibility and durability |

| Industrial | Solvent for cellulose esters | Improves performance in coatings |

| Research | NMR spectroscopy studies | Elucidates molecular dynamics |

| Environmental Chemistry | Gas-phase oxidation | Rapid degradation rates with OH and Cl radicals |

| Food Science | Flavoring agent | Contributes to fruity aromas in various fruits |

Wirkmechanismus

Ethyl crotonate exerts its effects primarily through its chemical reactivity. As an ester, it can participate in various chemical reactions, including hydrolysis, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and application. For instance, in the synthesis of 2-tritiated 3-hydroxybutyric acid, this compound undergoes hydroboration followed by oxidation .

Vergleich Mit ähnlichen Verbindungen

Methyl crotonate: Similar in structure but with a methyl group instead of an ethyl group.

Crotonic acid: The parent acid of this compound.

Ethyl trans-2-butenoate: An isomer with a different spatial arrangement of atoms

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to act as a plasticizer and solvent makes it valuable in industrial applications, while its reactivity is leveraged in various synthetic processes in chemistry and medicine .

Biologische Aktivität

Ethyl crotonate (C6H10O2) is an unsaturated fatty acid ester that has attracted attention due to its diverse biological activities and potential applications in various fields, including agriculture, medicine, and materials science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is a colorless liquid at room temperature with a pungent odor. It is soluble in water and commonly used as a solvent for cellulose esters and as a plasticizer for acrylic resins. Its molecular structure features a double bond between carbon atoms, which contributes to its reactivity and biological activity.

1. Insecticidal Properties

This compound has been studied for its insecticidal effects. Research indicates that it exhibits significant activity against various pest species. For instance, it has been identified as an EAG-active compound in the olive fly (Bactrocera oleae) and the fruit fly (Bactrocera latifrons), suggesting its potential use in pest management strategies .

Table 1: Insecticidal Activity of this compound

| Insect Species | Activity Observed | Reference |

|---|---|---|

| Bactrocera latifrons | Reduced egg hatch rates | Science.gov |

| Bactrocera oleae | EAG-active compound | Science.gov |

2. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for developing natural preservatives or antimicrobial agents .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of this compound, it was found effective against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that this compound could be developed into an effective antimicrobial agent for food preservation.

3. Biotransformation Potential

The compound's structure allows for biotransformation by microorganisms, which can lead to the production of various metabolites with enhanced biological activities. This compound can be modified through microbial fermentation processes, potentially leading to novel bioactive compounds .

The biological activity of this compound can be attributed to its ability to interact with biological membranes and enzymes due to its lipophilic nature. The presence of a double bond in its structure allows it to undergo various chemical reactions, such as oxidation and reduction, which can enhance its bioactivity.

Environmental Impact

Research on the atmospheric degradation of this compound indicates that it reacts with hydroxyl radicals and chlorine atoms, leading to its breakdown in the environment. This degradation pathway is crucial for understanding its environmental persistence and potential ecological effects .

Table 2: Atmospheric Lifetimes of this compound

| Reaction Type | Rate Coefficient (cm³/molecule/s) | Estimated Lifetime (hours) |

|---|---|---|

| Reaction with OH Radicals | ~3 | |

| Reaction with Cl Atoms | Not specified | ~5 days |

Eigenschaften

IUPAC Name |

ethyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDIRQKJPRINOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057591 | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.916-0.921 | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10544-63-5, 623-70-1 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl trans-crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YUC7A1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl crotonate?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) spectroscopy [, ], GC-MS (Gas Chromatography-Mass Spectrometry) [, ], and IR (Infrared) spectroscopy. []

Q3: Is this compound stable under ambient conditions?

A3: While generally stable, this compound may undergo hydrolysis under acidic or basic conditions. []

Q4: Are there any known material incompatibilities with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases. []

Q5: Can this compound participate in Michael addition reactions?

A5: Yes, this compound readily undergoes Michael addition reactions with various nucleophiles. Studies have explored its reactions with diethyl malonate [], diethyl methylmalonate [], and (1H)pyrrole [] under basic conditions.

Q6: What is the role of this compound in 1,3-dipolar cycloaddition reactions?

A6: this compound serves as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones. [, , ] These reactions offer high regio- and stereo-selectivity, primarily yielding 3,4-trans-4,5-trans-isoxazolidine derivatives. []

Q7: Can this compound be used in the synthesis of carbapenam skeletons?

A7: Yes, researchers have successfully employed this compound in the synthesis of carbapenam skeletons through a multistep process involving 1,3-dipolar cycloaddition, reduction, and cyclization reactions. []

Q8: Have computational methods been used to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the regioselectivity of 1,3-dipolar cycloadditions involving this compound and C-aryl-N-phenyl nitrones. [] Additionally, computational methods like COSMO-RS have been used to calculate thermodynamic activities of this compound in solvent and solvent-free systems. []

Q9: Are there any QSAR (Quantitative Structure-Activity Relationship) models developed for this compound derivatives?

A9: While specific QSAR models for this compound derivatives are not mentioned in the provided research, studies have explored the impact of structural modifications on reactivity. For instance, research suggests that introducing an additional double bond between the aromatic ring and carboxylic acid in hydroxycinnamic acid systems (structurally related to this compound) improves lipophilicity, antioxidant, and neuroprotective properties. []

Q10: What strategies can be employed to enhance the stability of this compound?

A10: Storing this compound under cool, dry conditions and avoiding contact with moisture, acids, and bases can enhance its stability. [] Further research into specific formulation strategies might reveal additional methods to improve its stability for specific applications.

Q11: What analytical techniques are used to quantify this compound?

A11: this compound can be quantified using Gas Chromatography with Flame Ionization Detection (GC-FID) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and headspace solid-phase microextraction coupled with GC [].

Q12: Is there information available on the environmental impact and degradation of this compound?

A12: Specific information on the ecotoxicological effects and degradation pathways of this compound is limited in the provided research. Further investigations are needed to assess its environmental fate and potential risks.

Q13: Can this compound be used as a starting material for synthesizing other valuable compounds?

A13: Yes, this compound serves as a versatile building block in organic synthesis. It has been used in the synthesis of 3-amino-4,4,4-trifluoro this compound [], trans-2-methylcyclopropanecarboxylic acid [], and daurichromenic acid and its analogues [], highlighting its potential for preparing various compounds with potential biological activity.

Q14: How does capsaicin stress impact the production of this compound by Lactobacillus plantarum?

A14: Research has demonstrated that capsaicin stress significantly enhances the production of this compound by Lactobacillus plantarum CL-01 during fermentation. [] This finding suggests potential applications for tailoring the aroma profile of fermented pepper products.

Q15: What is the role of this compound in the synthesis of poly(this compound)?

A15: this compound acts as a monomer in the synthesis of poly(this compound) via group-transfer polymerization. [, , ] The polymerization process can be controlled using different catalysts to achieve varying degrees of disyndiotacticity, which influences the polymer's glass transition temperature. []

Q16: How does this compound contribute to the aroma profile of Awamori?

A16: this compound is one of the key volatile compounds that differentiate aged Awamori (a distilled rice liquor) from its unaged counterpart, Ippanshu. []

Q17: Can this compound be used in the synthesis of β-amino acid esters?

A17: Yes, a chemoenzymatic reaction sequence utilizing this compound for the enantioselective synthesis of (S)-ethyl-3-amino butanoate has been developed. [] The process involves a thermal aza-Michael addition of benzylamine to this compound followed by lipase-catalyzed aminolysis.

Q18: Has this compound been studied in the context of Overhauser dynamic nuclear polarization (ODNP)?

A18: Yes, ODNP-enhanced 2D J-resolved NMR spectroscopy has been successfully applied to this compound, demonstrating the technique's ability to improve spectral resolution at low magnetic fields. []

Q19: What are the potential applications of cobalt hydrocarbonyl complexes with this compound?

A19: While specific applications are not explicitly mentioned in the provided research, the reaction of cobalt hydrocarbonyl with this compound generates isomeric acylcobalt carbonyls. [] These complexes could potentially serve as catalysts or intermediates in various organic transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.